molecular formula C8H4O4S4 B14317148 2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid CAS No. 106206-94-4

2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid

Cat. No.: B14317148
CAS No.: 106206-94-4
M. Wt: 292.4 g/mol
InChI Key: UMDMIMMBCILMNB-UHFFFAOYSA-N
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Description

2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid is a compound with a unique structure that includes multiple sulfur atoms and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid typically involves the reaction of 1,3-dithiol-2-thione with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, esters, and amides.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid involves its interaction with molecular targets through its sulfur atoms and carboxylic acid groups. These interactions can modulate electronic properties and influence various pathways in biological systems. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in electronic applications .

Comparison with Similar Compounds

Properties

CAS No.

106206-94-4

Molecular Formula

C8H4O4S4

Molecular Weight

292.4 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4,5-dicarboxylic acid

InChI

InChI=1S/C8H4O4S4/c9-5(10)3-4(6(11)12)16-8(15-3)7-13-1-2-14-7/h1-2H,(H,9,10)(H,11,12)

InChI Key

UMDMIMMBCILMNB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C2SC(=C(S2)C(=O)O)C(=O)O)S1

Origin of Product

United States

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